molecular formula C16H13N3O4S B2583264 4-{2-[(4-nitrophenyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}benzenecarboxylic acid CAS No. 338772-90-0

4-{2-[(4-nitrophenyl)sulfanyl]-4,5-dihydro-1H-imidazol-1-yl}benzenecarboxylic acid

Cat. No. B2583264
CAS RN: 338772-90-0
M. Wt: 343.36
InChI Key: FNWITLQUCSMCIF-UHFFFAOYSA-N
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Description

This compound is a derivative of benzoic acid, with a 4,5-dihydro-1H-imidazol-1-yl group attached to the 4-position, and a 4-nitrophenylsulfanyl group attached to the 2-position of the imidazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be expected to feature a benzenecarboxylic acid core, with the imidazole and nitrophenylsulfanyl groups providing additional complexity. The presence of the nitro group on the phenyl ring could introduce significant electron-withdrawing effects, potentially influencing the reactivity of the molecule .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, it’s known that nitrophenyl compounds can undergo reduction reactions to form aminophenyl compounds . The imidazole ring could also potentially participate in various reactions, depending on the specific conditions.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Smolyar et al. (2007) involved the synthesis of similar compounds, highlighting the methods of producing related imidazole derivatives and exploring their chemical properties (Smolyar et al., 2007).
  • Liu et al. (2018) researched the synthesis of metal-organic frameworks using 1H-imidazol-4-yl-containing ligands, contributing to the understanding of the structural diversity and sensing properties of these frameworks (Liu et al., 2018).

Application in Coordination Chemistry

  • Bermejo et al. (2000) described the synthesis and coordination of related compounds, providing insights into their electrochemical interactions and structural properties, relevant to coordination chemistry (Bermejo et al., 2000).

Potential in Biological Studies

  • Rodriguez et al. (2020) synthesized nitroimidazole-containing derivatives and evaluated their biological activity, demonstrating the potential use of these compounds in biological and medicinal contexts (Rodriguez et al., 2020).
  • Kimbaris et al. (2004) explored the synthesis of novel compounds involving similar structures, providing insights into their potential application in pharmacological research (Kimbaris et al., 2004).
  • Anisetti and Reddy (2012) conducted research on compounds with similar structures, assessing their antimicrobial and antifungal activities, indicating the potential for medical applications (Anisetti & Reddy, 2012).

Mechanism of Action

properties

IUPAC Name

4-[2-(4-nitrophenyl)sulfanyl-4,5-dihydroimidazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c20-15(21)11-1-3-12(4-2-11)18-10-9-17-16(18)24-14-7-5-13(6-8-14)19(22)23/h1-8H,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNWITLQUCSMCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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